molecular formula C6H12N2 B8074415 (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine CAS No. 99445-20-2

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine

Cat. No.: B8074415
CAS No.: 99445-20-2
M. Wt: 112.17 g/mol
InChI Key: LZEPFDKCZQKGBT-NTSWFWBYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine is a chiral bicyclic amine of significant interest in organic synthesis and medicinal chemistry research. Its rigid, three-dimensional scaffold, characterized by a defined (3S,4S) stereochemistry, serves as a versatile building block and a chiral auxiliary. This structure is a key precursor for the development of novel organocatalysts, particularly for stereoselective carbon-carbon bond-forming reactions like the aldol reaction . Furthermore, the 2-azabicyclo[2.2.1]heptane (2-azanorbornane) skeleton is a privileged structure in drug discovery, serving as a conformationally restricted bioisostere for prol ine and other motifs . Researchers utilize this amine and its derivatives as a core scaffold for designing and synthesizing novel compounds with potential antiproliferative activity, as demonstrated in the development of biaryl sulfonamides active against various human cancer cell lines . The compound is offered for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-6-4-8-2-1-5(6)3-8/h5-6H,1-4,7H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPFDKCZQKGBT-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1[C@@H](C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301238156
Record name rel-(1R,3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99445-20-2
Record name rel-(1R,3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99445-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301238156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Cyclization Precursor Preparation :

    • Starting materials such as substituted cyclopentenes or pyrrolidine derivatives are functionalized with leaving groups (e.g., halides or sulfonates) to facilitate ring closure.

    • Example: A palladium-catalyzed cyclization of 3-aminocyclopentene derivatives under inert atmospheres yields the bicyclo[2.2.1]heptane framework.

  • Amine Protection and Coupling :

    • The primary amine is protected using groups like tert-butoxycarbonyl (Boc) or benzyl (Bn) to prevent undesired side reactions during subsequent steps.

    • Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to link the bicyclic intermediate to carboxylic acid derivatives, as demonstrated in ledipasvir synthesis.

  • Deprotection and Final Isolation :

    • Acidic (e.g., HCl in dioxane) or catalytic hydrogenation conditions remove protecting groups, yielding the free amine.

    • Purification via column chromatography or recrystallization ensures >98% purity.

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsTemperatureTimeYield (%)
CyclizationPd(OAc)₂, PPh₃, K₂CO₃, DMF80°C12 h65–75
Amine ProtectionBoc₂O, Et₃N, CH₂Cl₂0–25°C2 h90
CouplingHATU, DIPEA, DMF25–30°C1.5 h85
Deprotection4M HCl/dioxane25°C3 h95

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-efficiency and reproducibility. The patent WO2017195147A1 highlights a scalable approach using continuous flow reactors for cyclization and coupling steps:

  • Continuous Flow Cyclization :

    • Substrates dissolved in tetrahydrofuran (THF) are passed through a Pd-loaded cartridge reactor at 100°C, achieving 70% conversion per pass.

    • Recycling unreacted starting materials improves overall yield to 88%.

  • Catalyst Recycling :

    • Immobilized palladium catalysts enable reuse for up to 10 cycles without significant activity loss, reducing metal waste.

Stereochemical Control and Chiral Resolution

The (3S,4S) configuration is critical for biological activity. Two primary strategies ensure enantiomeric purity:

Asymmetric Synthesis

  • Chiral Auxiliaries :

    • (R)- or (S)-Proline-derived catalysts induce desired stereochemistry during cyclization. For example, Jacobsen’s thiourea catalysts achieve 90% enantiomeric excess (ee).

  • Enzymatic Resolution :

    • Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers, enriching the (3S,4S) isomer to >99% ee.

Post-Synthesis Resolution

  • Chiral Chromatography :

    • Preparative HPLC with cellulose-based columns (Chiralpak IC) resolves racemic mixtures, albeit with lower throughput.

Table 2: Stereochemical Control Methods Comparison

Methodee (%)ThroughputCost Efficiency
Asymmetric Catalysis90–95HighModerate
Enzymatic Resolution99MediumHigh
Chiral Chromatography99.5LowLow

Comparative Analysis of Preparation Methods

While the patent-derived coupling-deprotection route offers scalability, alternative methods exist:

  • Reductive Amination :

    • Reacting bicyclo[2.2.1]heptan-3-one with ammonia and NaBH₄ yields the amine but requires stringent temperature control to avoid over-reduction.

  • Grignard Addition :

    • Organomagnesium reagents add to bicyclic nitriles, followed by hydrolysis, but suffer from poor stereoselectivity.

The coupling-deprotection method remains superior for industrial applications due to its balance of yield, purity, and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ring Size and Conformational Flexibility

The bicyclo[2.2.1]heptane system distinguishes (3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine from analogs with larger rings:

  • Bicyclo[2.2.2]octane Derivatives (e.g., CP-96,345): These compounds (e.g., CAS 132746-60-2) have an additional carbon in the bicyclic structure, increasing conformational flexibility and altering receptor-binding kinetics. CP-96,345, a tachykinin antagonist, demonstrates how bulkier substituents (e.g., diphenylmethyl groups) enhance affinity for neurokinin receptors .
  • Bicyclo[3.2.2]nonane Systems (e.g., TC1698): Larger rings reduce steric constraints but may decrease selectivity due to enhanced flexibility .
Compound Ring System Molecular Weight (g/mol) Key Substituents
This compound [2.2.1] 112.17 Primary amine (3S,4S)
CP-96,345 [2.2.2] 412.57 Diphenylmethyl, methoxybenzyl
TC1698 (2-(pyridin-3-yl)-1-azabicyclo[3.2.2]nonane) [3.2.2] ~200 (estimated) Pyridinyl group

Stereochemical and Functional Group Variations

  • Stereoisomers : The (3S,4S) configuration is critical for receptor interaction. The exo isomer (CAS 99445-19-9) exhibits different physicochemical properties, such as solubility and logP, due to altered amine orientation .
  • Oxime Derivatives : 1-Azabicyclo[2.2.1]heptan-3-one oximes (e.g., from ) replace the amine with an oxime group, enhancing muscarinic receptor agonism but reducing bioavailability due to increased polarity .

Pharmacological Profiles

  • Muscarinic Receptor Agonism : Bicyclo[2.2.1]heptan-3-one oximes (e.g., from ) exhibit potent muscarinic activity (EC₅₀ < 10 nM) but lack subtype selectivity. The primary amine in this compound may serve as a simpler scaffold for developing selective agonists .
  • Neurokinin Antagonism : CP-96,345 (bicyclo[2.2.2]) shows high affinity for NK₁ receptors (IC₅₀ ~1 nM), attributed to its bulky substituents, which the target compound lacks .
  • Nicotinic Receptor Modulation : Compounds like RJR2429 (bicyclo[2.2.2]) target α4β2* nicotinic receptors, suggesting that the smaller [2.2.1] system in the target compound might favor different receptor subtypes .

Key Research Findings

  • Muscarinic Activity: Bicyclo[2.2.1]heptane-based oximes show ~100-fold higher potency than non-bicyclic analogs, underscoring the scaffold's importance in receptor binding .
  • Stereochemical Impact : The endo configuration of this compound likely enhances membrane permeability compared to exo isomers, as seen in related compounds .
  • Bulk vs. Selectivity : Bulky substituents (e.g., in CP-96-345) improve receptor affinity but reduce metabolic stability, whereas the target compound’s simplicity may offer better pharmacokinetics .

Biological Activity

(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-amine is a bicyclic amine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Overview of the Compound

  • IUPAC Name : this compound
  • Molecular Formula : C6H12N2
  • CAS Number : 1187986-61-3
  • Structure : The compound features a seven-membered ring containing a nitrogen atom, which significantly influences its reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Cyclization of Precursors : The initial step often includes the cyclization of appropriate precursors under specific conditions.
  • Palladium-Catalyzed Reactions : Common methods include palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which is effective in producing this bicyclic structure.
  • Optimization for Yield and Purity : Industrial production may involve large-scale synthesis with optimized reaction conditions to ensure high yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by forming hydrogen bonds and other interactions through its nitrogen atom.
  • Receptor Binding : Its unique structure allows it to bind selectively to certain receptors, modulating their activity and influencing various biochemical pathways.

Biological Activity Spectrum

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Compound NameStructure TypeNotable Biological Activity
1-Azabicyclo[2.2.1]heptaneBicyclic amineAnalgesic properties
2-MethylpiperidinePiped-like structureAntidepressant effects
3-PyrrolidineFive-membered ringNeuroprotective effects
4-Hydroxy-N,N-dimethyltryptamineIndole derivativeSerotonin receptor agonist

The distinct stereochemistry and bicyclic structure of this compound may confer unique pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activities associated with this compound:

  • Enzyme Interaction Studies : High-throughput screening methods have been employed to assess the compound's interaction with various biological targets, revealing potential therapeutic applications in enzyme inhibition.
  • Therapeutic Potential : Investigations into its role as a precursor for drug development have shown promise in treating neurological disorders due to its ability to influence neurotransmitter systems.
  • Computational Studies : Structure-activity relationship (SAR) analyses have been conducted using computational methods to predict the biological activity spectrum of this compound, aiding in the identification of promising candidates for further study.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.